(6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol
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Overview
Description
(6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C10H12F3NO . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the hydroxyl group attached to the pyridine ring makes this compound unique and of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol typically involves multiple steps. One common method starts with the precursor 2-acetyl-4-methylpyridine . This precursor undergoes a series of reactions, including trifluoromethylation and subsequent reduction, to introduce the trifluoromethyl group and the hydroxyl group at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact industrial methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, especially those containing fluorinated groups.
Biology and Medicine:
Pharmaceutical Research: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry:
Mechanism of Action
The mechanism of action of (6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
- 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol
- 4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol
Comparison:
- 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain biological contexts .
- 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol: Similar structure but with a hydroxyl group at a different position, which can affect its reactivity and interaction with biological targets .
- 4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol: Contains a bromine atom, introducing additional reactivity and potential for further functionalization .
Conclusion
(6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol is a versatile compound with significant applications in various fields of research and industry. Its unique structure, characterized by the trifluoromethyl and hydroxyl groups, makes it a valuable intermediate in organic synthesis, pharmaceutical research, and material science.
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
[6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,10(11,12)13)8-4-3-7(6-15)5-14-8/h3-5,15H,6H2,1-2H3 |
InChI Key |
SFQDSDZAHQYUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)CO)C(F)(F)F |
Origin of Product |
United States |
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